(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis pathway for TBAC involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process. The synthesis involves several steps, including the reaction of L-alanine with tert-butyl chloroacetate, the formation of the bicyclic ring system, and the deprotection of the amine group.Molecular Structure Analysis
The molecular weight of TBAC is 198.26 . It is a chiral molecule with a non-superimposable mirror image. The molecular formula is C10H18N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TBAC include the protection of the amine group, the formation of the bicyclic ring system, and the deprotection of the amine group. These reactions involve several reagents and steps, and the product is a chiral molecule used as a building block for various synthetic molecules.Physical And Chemical Properties Analysis
TBAC has a molecular weight of 198.26 and a molecular formula of C10H18N2O2 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of scientific research applications. It has been used as a chiral building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It has also been used to study the stereoselective synthesis of chiral molecules and to develop new synthetic routes for the production of pharmaceuticals. In addition, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of polymers and other materials.
Mechanism of Action
Target of Action
The primary target of (1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is currently unknown. This compound is a derivative of 3-azabicyclo[3.1.0]hexane , which has been synthesized for research purposes
Mode of Action
The mode of action of (1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[31It’s known that the compound is synthesized via a palladium-catalyzed cyclopropanation of maleimides with n-tosylhydrazones . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by (1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[31As a derivative of 3-azabicyclo[3.1.0]hexane , it may potentially interact with similar biochemical pathways as other 3-azabicyclo[310]hexane derivatives
Advantages and Limitations for Lab Experiments
(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and the two-step synthesis process can be completed in a short amount of time. In addition, this compound is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is a chiral molecule, and therefore, it is important to use the correct enantiomer for the desired effect.
Future Directions
(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has a number of potential future applications. One potential application is in the development of new synthetic routes for the production of pharmaceuticals. In addition, this compound could be used to study the stereoselective synthesis of chiral molecules, as well as to develop new materials, such as polymers. Finally, this compound could be used to study the mechanism of action of various enzymes and proteins, as well as to develop new drugs and other compounds.
Synthesis Methods
(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide with 6-amino-3-azabicyclo[3.1.0]hexane in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the tert-butyl ester of the 6-amino-3-azabicyclo[3.1.0]hexane. The second step involves the reaction of this ester with acetic acid, which yields this compound.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZMHWHRBGMIT-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651696 | |
Record name | tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
273206-92-1 | |
Record name | tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac(1R,5S,6S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.